molecular formula C20H14ClNOS B2513296 2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole CAS No. 866136-11-0

2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole

Cat. No.: B2513296
CAS No.: 866136-11-0
M. Wt: 351.85
InChI Key: TUFKMCNJWSSNDY-UHFFFAOYSA-N
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Description

2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chlorophenoxy group attached to a benzyl group, which is further connected to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with benzyl chloride to form 4-chlorophenylmethyl ether. This intermediate is then reacted with 2-aminothiophenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and antiproliferative properties.

    Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-Bromophenoxy)methyl]phenyl}-1,3-benzothiazole
  • 2-{3-[(4-Fluorophenoxy)methyl]phenyl}-1,3-benzothiazole
  • 2-{3-[(4-Methylphenoxy)methyl]phenyl}-1,3-benzothiazole

Uniqueness

Compared to its analogs, 2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole exhibits unique properties due to the presence of the chlorine atom. This halogen atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[3-[(4-chlorophenoxy)methyl]phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNOS/c21-16-8-10-17(11-9-16)23-13-14-4-3-5-15(12-14)20-22-18-6-1-2-7-19(18)24-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFKMCNJWSSNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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